Enzymatic Potency Positioning Within the NSD3-IN-x Chemical Series: Nsd3-IN-2 vs. NSD3-IN-1 vs. NSD3-IN-3
Nsd3-IN-2 exhibits an intermediate NSD3 enzymatic IC50 of 17.97 ± 2.75 μM, placing it between NSD3-IN-1 (compound B1, IC50 28.58 ± 12.68 μM) and NSD3-IN-3 (IC50 1.86 μM) within the same chemical series [1][2]. All three compounds originate from the same inventor group (Piao Lianhua, Kong Ren) and were identified through a common receptor-based virtual screening workflow against the NSD3 SET domain (PDB: 4YZ8), supporting methodological consistency for cross-compound comparison [1]. Nsd3-IN-2 provides approximately 1.6-fold greater enzymatic potency than NSD3-IN-1 while being approximately 9.7-fold less potent than NSD3-IN-3, offering a defined intermediate potency point for dose-response studies in the NSD3-IN-x series [1][2]. The tighter standard deviation of Nsd3-IN-2 (±2.75 μM) compared to NSD3-IN-1 (±12.68 μM) suggests more reproducible enzymatic inhibition under the assay conditions reported [2].
| Evidence Dimension | NSD3 enzyme inhibition IC50 (μM) |
|---|---|
| Target Compound Data | 17.97 ± 2.75 μM |
| Comparator Or Baseline | NSD3-IN-1 (compound B1): 28.58 ± 12.68 μM; NSD3-IN-3: 1.86 μM |
| Quantified Difference | 1.59-fold more potent than NSD3-IN-1; 9.66-fold less potent than NSD3-IN-3 |
| Conditions | In vitro enzymatic assay; receptor-based virtual screening against NSD3 SET domain (PDB: 4YZ8); ChemDiv library |
Why This Matters
Researchers constructing NSD3 inhibitor structure-activity relationship (SAR) series or requiring an intermediate potency tool compound for dose-response calibration can use Nsd3-IN-2 to bridge the potency gap between NSD3-IN-1 and NSD3-IN-3 within a chemically related series.
- [1] Piao L, Kong R. A compound C6 as histone methyltransferase NSD3 activity inhibitor and its application. CN109223794B, filed 2018-08-24, published 2020-07-28. View Source
- [2] Piao L, Kong R. A compound B1 as histone methyltransferase NSD3 activity inhibitor and application thereof. CN109232573, filed 2018-08-24, published 2019-01-18. View Source
